N-(1-cyanocyclohexyl)-2-[methyl-[[4-(trifluoromethyl)phenyl]methyl]amino]propanamide
CAS No.: 1259163-34-2
Cat. No.: VC6622328
Molecular Formula: C19H24F3N3O
Molecular Weight: 367.416
* For research use only. Not for human or veterinary use.
![N-(1-cyanocyclohexyl)-2-[methyl-[[4-(trifluoromethyl)phenyl]methyl]amino]propanamide - 1259163-34-2](/images/structure/VC6622328.png)
Specification
CAS No. | 1259163-34-2 |
---|---|
Molecular Formula | C19H24F3N3O |
Molecular Weight | 367.416 |
IUPAC Name | N-(1-cyanocyclohexyl)-2-[methyl-[[4-(trifluoromethyl)phenyl]methyl]amino]propanamide |
Standard InChI | InChI=1S/C19H24F3N3O/c1-14(17(26)24-18(13-23)10-4-3-5-11-18)25(2)12-15-6-8-16(9-7-15)19(20,21)22/h6-9,14H,3-5,10-12H2,1-2H3,(H,24,26) |
Standard InChI Key | CVSOXFGMPVUBEO-UHFFFAOYSA-N |
SMILES | CC(C(=O)NC1(CCCCC1)C#N)N(C)CC2=CC=C(C=C2)C(F)(F)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a central propanamide chain (CH3CH2CONH-) substituted with two distinct groups:
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N-(1-Cyanocyclohexyl): A cyclohexane ring with a cyano (-CN) group at the 1-position.
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Methyl-[[4-(trifluoromethyl)phenyl]methyl]amino: A methylamino group linked to a benzyl moiety bearing a trifluoromethyl (-CF3) substituent at the para position.
This combination of hydrophobic (cyclohexyl, trifluoromethyl) and polar (amide, cyano) groups suggests amphiphilic behavior, potentially influencing solubility and membrane permeability .
Physicochemical Characteristics
Synthetic Methodologies
Key Synthetic Routes
While no direct synthesis for this compound is documented, analogous protocols from patents and PubChem entries suggest feasible pathways:
Amide Coupling Approach
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Intermediate 1: Synthesis of 2-[methyl-[[4-(trifluoromethyl)phenyl]methyl]amino]propanoic acid via nucleophilic substitution between methylamine and 4-(trifluoromethyl)benzyl chloride .
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Intermediate 2: Preparation of 1-cyanocyclohexylamine through Strecker synthesis or cyclohexanone cyanohydrin reduction .
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Final Step: Carbodiimide-mediated coupling (e.g., EDC/HOBt) of Intermediate 1 and Intermediate 2 to yield the target amide .
Epoxidation and Functionalization
A patent (CN106905265A) describes epoxy-directed functionalization using hydrogen peroxide and phthalic anhydride for analogous trifluoromethylphenyl amides . Adapting this method could introduce stereochemical control at the propanamide backbone.
Industrial and Research Applications
Agrochemical Development
Trifluoromethylphenyl derivatives are prevalent in herbicides and insecticides. The compound’s lipophilicity and stability make it a candidate for systemic pesticides .
Material Science
The cyano group’s electron-withdrawing properties could enhance the dielectric constant in polymer matrices, relevant for organic electronics .
Challenges and Future Directions
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